Etiocholanolone hemisuccinate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H34O5 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-[[(3S,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H34O5/c1-22-11-9-15(28-21(27)8-7-20(25)26)13-14(22)3-4-16-17-5-6-19(24)23(17,2)12-10-18(16)22/h14-18H,3-13H2,1-2H3,(H,25,26)/t14-,15+,16+,17+,18+,22+,23+/m1/s1 |
InChI Key |
ZXXJWQGLXHCSFH-YZGNVQHTSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)OC(=O)CCC(=O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC(=O)CCC(=O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Etiocholanolone
Precursor Steroids and Enzymatic Transformations in Classical Androgen Metabolism
The classical or conventional pathway of androgen metabolism is the primary source of etiocholanolone (B196237). This pathway begins with cholesterol and proceeds through a series of enzymatic conversions to produce key androgens, which are then further metabolized. The direct precursor to the etiocholanolone synthesis branch is androstenedione (B190577). nih.gov
The journey from cholesterol to androstenedione involves several key steps occurring primarily in the adrenal glands and gonads. Cholesterol is first converted to pregnenolone. Pregnenolone then undergoes hydroxylation and subsequent cleavage of its side chain to form dehydroepiandrosterone (B1670201) (DHEA). DHEA is then converted to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase. wikipedia.orgtaylorandfrancis.com
From androstenedione, the pathway to etiocholanolone involves two critical enzymatic reductions:
The initial and rate-limiting step in the conversion of androstenedione to etiocholanolone is the reduction of the double bond between the fourth and fifth carbon atoms of the steroid's A ring. This reaction is catalyzed by the enzyme 5β-reductase (also known as aldo-keto reductase family 1 member D1 or AKR1D1). nih.gov This enzyme stereospecifically adds a hydrogen atom to the beta-face of the molecule, resulting in a cis-configuration of the A and B rings and forming etiocholanedione (B1219114) (5β-androstanedione). nih.gov The human 5β-reductase enzyme efficiently metabolizes androstenedione into its 5β-reduced form. oup.com
Following the action of 5β-reductase, the newly formed etiocholanedione undergoes another reduction. The keto group at the third carbon position is reduced to a hydroxyl group by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) . nih.gov This conversion of etiocholanedione to etiocholanolone is catalyzed by enzymes belonging to the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies. Specifically, isoforms such as AKR1C4 have been identified as catalysts in this reaction. nih.gov
| Precursor | Enzyme | Product |
|---|---|---|
| Androstenedione | 5β-Reductase (AKR1D1) | Etiocholanedione (5β-Androstanedione) |
| Etiocholanedione | 3α-Hydroxysteroid Dehydrogenase (e.g., AKR1C4) | Etiocholanolone |
Contribution of Backdoor Pathways to Etiocholanolone Formation
In addition to the classical androgen synthesis pathway, an alternative route known as the "backdoor pathway" has been identified for the synthesis of dihydrotestosterone (B1667394) (DHT). This pathway bypasses the typical intermediates of androstenedione and testosterone (B1683101). nih.gov However, evidence strongly indicates that etiocholanolone is generated almost exclusively from the classical pathway . nih.govresearchgate.net The backdoor pathway primarily produces 5α-reduced androgens like androsterone (B159326). Therefore, the ratio of androsterone to etiocholanolone in urine is often used as a marker to assess the activity of the backdoor pathway. oup.comnih.gov An elevated ratio suggests increased backdoor pathway activity, as androsterone can be formed through both routes, while etiocholanolone production remains dependent on the classical pathway. nih.gov
Comparative Analysis of Etiocholanolone Production Across Biological Systems (e.g., mammalian, avian)
The metabolism of androgens, and consequently the production of metabolites like etiocholanolone, can vary between different biological systems, such as mammals and birds. In mammals, the 5β-reductase pathway, which leads to the formation of etiocholanolone, is generally considered a less significant route for androgen metabolism compared to the 5α-reductase pathway, which produces more potent androgens. glowm.com
In avian species, however, the 5β-reductase pathway appears to be more widespread and of greater importance. glowm.com Studies on avian embryos have shown that maternal androgens like testosterone and androstenedione are rapidly metabolized, with etiocholanolone being a significant metabolite. researchgate.netrug.nl This suggests a potentially more prominent role for 5β-reduction in androgen metabolism in birds compared to mammals. The physiological implications of these differences are an area of ongoing research, with suggestions that the conversion to etiocholanolone may serve as an inactivation pathway or that etiocholanolone itself may have distinct biological functions in avian development. researchgate.net
| Biological System | Relative Importance of 5β-Reductase Pathway | Primary Research Context |
|---|---|---|
| Mammalian | Generally less prominent than 5α-reductase pathway | Androgen catabolism and clinical diagnostics |
| Avian | More widespread and potentially more significant | Metabolism of maternal androgens during embryonic development |
Endogenous Conjugation Pathways of Etiocholanolone (e.g., Glucuronidation)
Once formed, etiocholanolone, being a relatively non-polar molecule, must be modified to increase its water solubility for efficient excretion from the body, primarily in the urine. This is achieved through a process of conjugation, with the most significant pathway being glucuronidation . nih.govnih.gov
Glucuronidation involves the attachment of a glucuronic acid molecule to the hydroxyl group of etiocholanolone. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs) . nih.govnih.gov Several UGT isoforms have been shown to be involved in the glucuronidation of etiocholanolone. The primary enzymes responsible belong to the UGT2B subfamily, with UGT2B7 and UGT2B17 exhibiting significant activity towards etiocholanolone. nih.gov UGT2A1 has also been shown to glucuronidate etiocholanolone, albeit with different kinetic properties. nih.gov The resulting compound, etiocholanolone glucuronide , is highly water-soluble and can be readily eliminated by the kidneys.
| UGT Isozyme | Relative Activity towards Etiocholanolone |
|---|---|
| UGT2B7 | High |
| UGT2B17 | High |
| UGT2A1 | Active (with low substrate affinity and high Vmax) |
Preclinical and in Vitro Research Models for Etiocholanolone and Its Derivatives
Cell Culture Systems for Mechanistic Studies
Cell culture systems are fundamental in dissecting the molecular pathways through which etiocholanolone (B196237) and its derivatives exert their effects. These models offer a controlled environment to study cellular responses, minimizing the complexities of systemic interactions.
The human monocytic cell line, U937, has been instrumental in understanding the pro-inflammatory properties of etiocholanolone. Research has shown that U937 cells, when engineered to express the PAAND-associated MEFV variant (p.S242R), undergo rapid, pyrin-dependent cell death upon exposure to etiocholanolone. nih.gov This model was pivotal in a chemical screen that identified etiocholanolone as a specific activator of the second step in pyrin inflammasome activation. nih.gov
Further studies with U937 cells expressing wild-type pyrin demonstrated that high concentrations of etiocholanolone could trigger full activation of the pyrin inflammasome, leading to pyrin dephosphorylation, ASC oligomerization, and ultimately, cell death. nih.gov These findings in a human cell line provide a mechanistic basis for the pyrogenic and inflammatory effects of etiocholanolone.
Human Embryonic Kidney (HEK) 293 cells have been utilized in the broader context of steroid research. For instance, HEK293 cells have been engineered to express various steroid-modifying enzymes to synthesize novel steroid compounds and study their activities. While direct mechanistic studies of etiocholanolone hemisuccinate on HEK cells are not extensively documented, their use in expressing steroid-related proteins underscores their utility as a versatile tool in endocrinological and pharmacological research.
| Cell Line | Compound Studied | Key Research Finding |
|---|---|---|
| U937 (human monocytic) | Etiocholanolone | Identified as a specific activator of the pyrin inflammasome, inducing cell death. nih.gov |
| HEK293 (human embryonic kidney) | General Steroids | Used for heterologous expression of steroid-modifying enzymes to produce novel steroid molecules. |
Primary human cells, isolated directly from donors, provide a more physiologically relevant model compared to immortalized cell lines. Studies on primary human monocytes have corroborated the findings from U937 cells, showing that high concentrations of etiocholanolone induce rapid cell death and the release of interleukin-1β (IL-1β). nih.gov This response was found to be dependent on the pyrin inflammasome, as the combination of low-dose etiocholanolone with a protein kinase C inhibitor (which mimics the first step of pyrin activation) also triggered pyroptosis in these primary cells. nih.gov
Similarly, primary human neutrophils treated with etiocholanolone underwent a rapid cell death, further implicating this steroid metabolite in the activation of inflammatory pathways in key innate immune cells. nih.gov An earlier study also demonstrated that incubating etiocholanolone with human blood leukocytes in vitro leads to the release of a pyrogenic substance, suggesting a mechanism for steroid-induced fever. taylorandfrancis.comrupahealth.com This pyrogen was found to be released from leukocytes after several hours of contact with etiocholanolone. taylorandfrancis.comrupahealth.comrupahealth.com
The direct effects of etiocholanolone and its derivatives on primary human lymphocytes have not been as extensively characterized in the available literature. While corticosteroids are known to affect lymphocyte populations, specific mechanistic studies on etiocholanolone's impact on lymphocyte proliferation or function are limited.
| Primary Cell Type | Compound Studied | Key Research Finding |
|---|---|---|
| Human Monocytes | Etiocholanolone | Induces rapid, pyrin inflammasome-dependent cell death and IL-1β release. nih.gov |
| Human Neutrophils | Etiocholanolone | Undergoes rapid cell death upon treatment. nih.gov |
| Human Leukocytes | Etiocholanolone | Incubation leads to the release of a pyrogen in vitro. taylorandfrancis.comrupahealth.com |
Isolated Organ and Tissue Preparations
The use of isolated organs and tissues allows for the examination of the effects of compounds on a specific organ system without the influence of systemic physiological responses.
The rat thoracic aorta ring preparation is a classic ex vivo model to study vascular reactivity. Research has utilized this model to investigate the vasorelaxant properties of etiocholanolone. In one study, etiocholanolone was shown to produce a dose-dependent relaxation in pre-contracted rat aortic rings. The potency of etiocholanolone in inducing vasorelaxation was found to be comparable to that of androsterone (B159326) and testosterone (B1683101) hemisuccinate, although less potent than testosterone itself. These findings suggest a direct, non-genomic effect of etiocholanolone on vascular smooth muscle, contributing to vasodilation.
The Langendorff isolated heart model is a widely used ex vivo preparation for studying cardiac physiology and pharmacology. wikipedia.orgnih.gov This model allows for the retrograde perfusion of the heart, enabling the assessment of contractile function, heart rate, and coronary flow in a controlled environment. wikipedia.orgnih.gov Despite the utility of this model in cardiovascular research, a review of the available scientific literature did not yield specific studies that have employed the Langendorff model to investigate the direct effects of this compound or its parent compound, etiocholanolone, on cardiac function. Therefore, the impact of these compounds on the isolated heart remains an area for future investigation.
Non-Human Animal Models for Systemic Mechanistic Research
Non-human animal models are crucial for understanding the systemic effects of a compound and its mechanism of action in a living organism.
The pyrogenic (fever-inducing) effect of etiocholanolone has been investigated in non-human primate models. One study demonstrated that etiocholanolone is pyrogenic in Rhesus monkeys (Macaca mulatta), an Old World monkey species that metabolizes androgens in a manner similar to humans. biorxiv.org In contrast, Squirrel monkeys (Saimiri sciureus), a New World monkey species that does not produce etiocholanolone as a metabolite, did not exhibit a fever response to the compound. biorxiv.org Both species, however, responded to the injection of interleukin-1α, suggesting that the lack of response in Squirrel monkeys is specific to etiocholanolone. biorxiv.org This research highlights a species-specific response to etiocholanolone and supports the hypothesis that its pyrogenic effect is mediated by the release of endogenous pyrogens like IL-1. biorxiv.org
| Animal Model | Compound Studied | Key Research Finding |
|---|---|---|
| Rhesus Monkey (Macaca mulatta) | Etiocholanolone | Demonstrated a pyrogenic (fever-inducing) response. biorxiv.org |
| Squirrel Monkey (Saimiri sciureus) | Etiocholanolone | Did not exhibit a pyrogenic response, indicating a species-specific effect. biorxiv.org |
Rodent Models (e.g., Sprague-Dawley rats for cardiovascular studies)
Sprague-Dawley rats are a frequently utilized outbred strain in biomedical research, valued for their calm demeanor and adaptability. koreamed.org Their physiological and immunological similarities to humans make them a suitable model for a wide array of research, including toxicology, pharmacology, and the study of chronic diseases like diabetes and hypertension. koreamed.org Specifically in cardiovascular research, these rats are used to model conditions such as heart failure, myocardial infarction, and hypertension to investigate disease mechanisms and test potential therapies. imrpress.comtci-thaijo.orgnih.gov
Despite the widespread use of Sprague-Dawley rats in cardiovascular studies, a review of available scientific literature reveals a lack of specific research investigating the cardiovascular effects of etiocholanolone or its derivatives, such as this compound. While studies have examined the cardiac impact of other androgens, like testosterone and metenolone enanthate, in rats, similar focused research on etiocholanolone's effect on heart function or blood pressure regulation is not present in the current body of published work. nih.govnih.gov Therefore, while the Sprague-Dawley rat remains a highly relevant and appropriate model for such cardiovascular inquiries, this specific area of investigation into etiocholanolone's effects represents a gap in preclinical research.
Avian Embryonic Development Models (e.g., for maternal androgen metabolism)
Avian models have proven to be a fertile ground for investigating the metabolism of maternal androgens and the role of their metabolites during embryonic development. In many bird species, maternally-derived testosterone deposited in the egg yolk is rapidly metabolized by the embryo, with etiocholanolone being a prominent resulting compound. nih.govnih.gov This has led researchers to question whether the developmental effects attributed to maternal testosterone are caused by testosterone itself or by its metabolites like etiocholanolone.
Research in European starlings (Sturnus vulgaris) has shown that the conversion of testosterone to etiocholanolone begins within 12 hours of incubation. nih.gov However, the resulting increase in etiocholanolone is temporary, suggesting it is further metabolized, limiting the embryo's exposure to a short, early developmental window. nih.gov Studies involving the injection of etiocholanolone into starling eggs found no significant effect on the growth rate of the embryos or their extra-embryonic membranes during the first five days of incubation. nih.govnih.gov This has led to the hypothesis that the metabolism of testosterone to etiocholanolone may be an inactivation pathway that protects the embryo from the potent effects of maternal androgens. nih.govnih.gov
Similarly, a study on black-headed gulls (Larus ridibundus) found that etiocholanolone did not mimic the effects of testosterone and androstenedione (B190577), which were observed to increase the embryonic heart rate and decrease bill length. nih.govnih.gov Instead, etiocholanolone treatment was associated with decreased tarsus length and brain mass, suggesting that the metabolism of maternal androgens could diversify their functional impact rather than simply mediate it. nih.govnih.gov In contrast, another study using rock pigeon (Columba livia) eggs suggested that etiocholanolone might mimic the effect of androgens on increasing embryonic heart rate, indicating a potential role in modulating embryonic metabolism. plos.org
These findings highlight the complexity of maternal steroid effects and the active role the embryo plays in modulating its own hormonal environment.
Below is a data table summarizing key findings from avian embryonic development models.
| Species | Key Findings | Conclusion/Hypothesis |
| European Starling (Sturnus vulgaris) | Testosterone is converted to etiocholanolone within 12 hours of incubation, but levels are transient. nih.gov Exogenous etiocholanolone had no significant effect on early embryonic or extra-embryonic membrane growth. nih.govnih.gov | The conversion may be an inactivation pathway, buffering the embryo from maternal testosterone. nih.govnih.gov |
| Black-Headed Gull (Larus ridibundus) | Etiocholanolone did not mimic the effects of testosterone and androstenedione on embryonic heart rate or bill length. nih.govnih.gov Etiocholanolone treatment was linked to decreased tarsus length and brain mass. nih.govnih.gov | Embryonic metabolism of maternal androgens may diversify their function rather than simply mediate it. nih.gov |
| Rock Pigeon (Columba livia) | Increased etiocholanolone exposure appeared to mimic the effect of androgens in increasing embryonic heart rate. plos.org | Etiocholanolone may be an important metabolite in a pathway underlying androgen-mediated maternal effects on embryonic metabolism. plos.org |
Primate Models (e.g., cynomolgus monkeys for neurosteroid research)
Non-human primates, such as the cynomolgus monkey (Macaca fascicularis), are critical models in biomedical research due to their close phylogenetic relationship to humans. nih.gov They are particularly valuable in neurobiology and neurosteroid research, where they are used to study brain function, cognitive processes, and the mechanisms of neurological and psychiatric disorders. nih.govnih.gov
However, direct research into the neurosteroid activity of etiocholanolone in cynomolgus monkeys is absent from the scientific literature. While these primates are used to study the effects of other neurosteroids, such as allopregnanolone, and the impact of substances like ethanol (B145695) on brain function, etiocholanolone has not been a focus of this research area. nih.gov
Advanced Analytical Methodologies for Research on Etiocholanolone and Its Conjugates
Chromatographic Techniques for Steroid Profiling and Quantification
Chromatography, coupled with mass spectrometry, represents the gold standard for comprehensive steroid analysis, offering high resolution and specificity for complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS
Gas Chromatography-Mass Spectrometry (GC-MS) has long been established as a reference method for the comprehensive profiling of urinary steroids, including etiocholanolone (B196237). mdpi.com This technique provides exceptional resolving power, which is essential for distinguishing between structurally similar isomers like etiocholanolone and androsterone (B159326). mdpi.comresearchgate.net
The analytical process for GC-MS typically involves several key steps:
Deconjugation: Steroids in biological fluids like urine are often present as water-soluble glucuronide or sulfate (B86663) conjugates. An initial enzymatic hydrolysis step, commonly using β-glucuronidase, is required to release the free steroid. nih.govuniroma1.it
Extraction: Following deconjugation, the free steroids are extracted from the aqueous sample using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). nih.gov
Derivatization: To increase their volatility and thermal stability for gas chromatography, steroids are chemically modified through derivatization. Common methods include the formation of trimethylsilyl (TMS) ethers or acetate derivatives. researchgate.netnih.govuniroma1.it
Once prepared, the sample is injected into the GC-MS system. The gas chromatograph separates the individual steroid derivatives based on their boiling points and interaction with the capillary column. The mass spectrometer then detects and fragments the eluted molecules, producing a unique mass spectrum for each compound that allows for positive identification and quantification. ias.ac.in Tandem mass spectrometry (GC-MS/MS) enhances specificity and sensitivity by selecting a specific precursor ion and analyzing its characteristic product ions, reducing background interference. nih.gov
Research applications include the use of specialized techniques like gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) to measure the carbon isotope (δ¹³C) values of urinary etiocholanolone, which can be used in doping control to distinguish between endogenous and synthetic steroids. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Sample Preparation | Enzymatic hydrolysis (β-glucuronidase), Solid-Phase Extraction (SPE), Derivatization (acetic anhydride/pyridine). | nih.gov |
| GC Column | DB17-MS (30 m x 0.25 mm x 0.25 µm). | dshs-koeln.de |
| Carrier Gas | Helium. | ias.ac.in |
| Temperature Program | Initial temp 180°C, ramped to over 300°C. | ias.ac.in |
| Ionization Mode | Electron Ionization (EI). | nih.gov |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan. | rsc.org |
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative and complementary technique to GC-MS for steroid analysis. A key advantage of LC-MS/MS is its ability to directly measure conjugated steroids, such as etiocholanolone glucuronide, without the need for the deconjugation and derivatization steps required for GC-MS. nih.govmdpi.com This simplifies sample preparation and can prevent potential underestimation of certain conjugates. nih.gov
A typical LC-MS/MS workflow involves:
Sample Preparation: This is often streamlined, involving protein precipitation and/or solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. nih.govnih.govnih.gov
Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used to separate the steroids based on their polarity. nih.gov
Mass Spectrometric Detection: The separated compounds are ionized, typically using electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI), and detected by a tandem mass spectrometer. mdpi.com Quantification is highly specific and sensitive, achieved using Multiple Reaction Monitoring (MRM), where the instrument monitors a specific precursor-to-product ion transition for each analyte. mpg.de
Validated LC-MS/MS methods for the simultaneous quantification of multiple steroid conjugates, including etiocholanolone glucuronide (Etio-G), in serum and urine have been developed. nih.govnih.gov These methods demonstrate high sensitivity, accuracy, and a wide dynamic range, making them suitable for large-scale clinical research. nih.gov
| Parameter | Value/Finding | Reference |
|---|---|---|
| Sample Volume | 200 µL serum | nih.gov |
| Run Time | < 6 minutes | nih.gov |
| Lower Limit of Quantification (LLOQ) | 4 ng/mL | nih.gov |
| Linearity (R) | ≥ 0.99 | nih.gov |
| Interday Accuracy & Precision (CV) | Within 15% | nih.gov |
| Recovery | 89.6% to 113.8% (for a panel of 15 steroid glucuronides) | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Separation and Detection
High-Performance Liquid Chromatography (HPLC) is a fundamental analytical tool in steroid research, used both as a standalone separation technique and, most powerfully, as the front-end separation for mass spectrometry. springernature.com HPLC excels at separating complex mixtures of steroids in various biological matrices. semanticscholar.org
When used independently, HPLC is often coupled with ultraviolet (UV) detection. However, since many steroids lack a strong chromophore, this approach may lack the sensitivity required for trace-level quantification in biological samples. springernature.com To overcome this, derivatization with fluorescent tags can be employed to enhance detection sensitivity with a fluorescence detector (HPLC-FLD). semanticscholar.org
The primary role of HPLC in modern steroid analysis is in its coupling with MS. Furthermore, HPLC is an invaluable tool for the purification and fractionation of steroid metabolites from urine extracts. dshs-koeln.de This purification is a critical step for specific downstream analyses, such as isotope ratio mass spectrometry, where interferences must be minimized. dshs-koeln.de By collecting fractions at specific retention times, researchers can isolate specific steroids or groups of isomers for further characterization. dshs-koeln.de
Immunoassay Development for Steroid Conjugates
Immunoassays offer a high-throughput and cost-effective method for quantifying specific steroids. The development of a reliable immunoassay hinges on the production of a highly specific antibody, which begins with the design and synthesis of a suitable immunogen.
Design and Synthesis of Immunogens (e.g., Etiocholanolone-BSA Conjugates, analogous steroid hemisuccinate conjugates)
Steroids like etiocholanolone are haptens—small molecules that are not immunogenic on their own. To elicit an immune response and generate antibodies, the hapten must be covalently attached to a large carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). thermofisher.com The resulting steroid-protein conjugate serves as the immunogen. thermofisher.comnih.gov
The synthesis of an immunogen from etiocholanolone involves a multi-step process:
Hapten Derivatization: A linker or spacer arm is introduced onto the steroid molecule. For hydroxyl-containing steroids, a common strategy is to react the hydroxyl group with succinic anhydride to form a hemisuccinate derivative (e.g., etiocholanolone hemisuccinate). nih.gov This introduces a terminal carboxylic acid group, which is essential for the subsequent conjugation step. nih.gov Other positions on the steroid can be modified to create derivatives like carboxymethyloxime (CMO). oup.com
Protein Conjugation: The carboxyl group of the steroid-hemisuccinate is activated and then reacted with the primary amine groups (from lysine residues) on the surface of the carrier protein. nih.gov The mixed anhydride method is a frequently used technique to facilitate this amide bond formation. nih.gov
The position at which the linker is attached to the steroid is critical, as it influences the regions of the steroid molecule that are exposed to the immune system, thereby determining the specificity of the resulting antibodies. acs.org The final conjugate's molecular properties, including the steroid-to-protein ratio, are characterized to ensure consistency. nih.gov
Antibody Generation and Characterization (e.g., Specificity, Cross-Reactivity)
Once a suitable immunogen (e.g., Etiocholanolone-hemisuccinate-BSA) is synthesized, it is used to immunize animals (typically mice or rabbits) to generate antibodies. thermofisher.com This process can yield polyclonal antibodies from the animal's serum or monoclonal antibodies from cultured hybridoma cell lines. nih.govnih.gov
A critical step after antibody production is thorough characterization to determine its performance in an immunoassay. evitria.com The two most important parameters are:
Specificity: This refers to the antibody's ability to bind exclusively to the target analyte, in this case, etiocholanolone.
Cross-Reactivity: This is a measure of the antibody's tendency to bind to other, structurally related molecules. nih.gov Because steroid hormones share a common core structure, cross-reactivity is a significant challenge in immunoassay development. springermedizin.delongdom.org For an etiocholanolone assay, cross-reactivity would be tested against key endogenous steroids such as androsterone, testosterone (B1683101), dehydroepiandrosterone (B1670201) (DHEA), and cortisol. nih.govresearchgate.net
Cross-reactivity is typically expressed as the percentage of binding of a competing steroid relative to the binding of the target analyte. High cross-reactivity with other steroids can lead to falsely elevated results and misinterpretation of data. longdom.org Therefore, a low cross-reactivity profile is essential for a reliable and specific immunoassay.
| Compound Tested | Cross-Reactivity (%) | Reference |
|---|---|---|
| Testosterone | 100 | springermedizin.de |
| Methyltestosterone | > 5% | springermedizin.de |
| Boldenone | > 5% | springermedizin.de |
| Norethindrone | > 5% | springermedizin.de |
| Androstenedione (B190577) | 0.05 - 0.5% | springermedizin.de |
| Androsterone Sulfate | 0.05 - 0.5% | springermedizin.de |
| Stanozolol | No Detectable Cross-Reactivity | springermedizin.de |
| Note: This table shows data from a testosterone immunoassay to illustrate the concept and typical range of cross-reactivity observed with structurally similar steroids. An analogous characterization would be performed for an etiocholanolone-specific antibody. |
Homologous and Heterologous Enzyme-Linked Immunosorbent Assays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISA) are widely utilized in the analysis of etiocholanolone and its conjugates due to their high throughput capabilities. The sensitivity and specificity of these immunoassays for steroids are significantly influenced by the combination of the antibody and the enzyme-labeled steroid (enzyme conjugate) used. nih.gov Assays are generally classified as either homologous or heterologous.
In a homologous ELISA , the same hapten (a small molecule that can elicit an immune response only when attached to a large carrier such as a protein) is used to both produce the antibody (as an immunogen) and to be labeled with an enzyme. While this approach is straightforward, it may not always provide the desired sensitivity because the antibody may have a higher affinity for the enzyme-labeled steroid than for the free steroid being measured in the sample. nih.gov
Conversely, a heterologous ELISA employs different haptens for the immunogen and the enzyme conjugate. nih.gov This strategy often leads to a more sensitive assay. nih.govnih.gov The differences in the heterologous systems can be in the structure of the steroid, the position of linkage to the carrier protein (bridge), or the nature of the bridge itself. By creating a slight mismatch, the antibody's affinity for the enzyme conjugate is often lower than its affinity for the free etiocholanolone, allowing for better displacement and a more sensitive measurement. Research on other steroids has demonstrated that varying the length of the spacer arm between the steroid and the carrier protein or enzyme can also significantly impact the sensitivity of the ELISA. nih.gov
For the development of an ELISA for a steroid like etiocholanolone, antibodies can be generated against a conjugate such as etiocholanolone-hemisuccinate-bovine serum albumin. The hemisuccinate acts as a linker to attach the etiocholanolone to the protein carrier. Different enzyme conjugates can then be synthesized and tested in combination with the antibody to optimize the assay's performance. The selection of the appropriate homologous or heterologous format is a critical step in developing a sensitive and specific ELISA for etiocholanolone research. nih.govnih.govnih.gov
Radioimmunoassay (RIA) Applications in Research
Radioimmunoassay (RIA) is a highly sensitive and specific technique that has been historically significant in the quantification of steroid hormones, including etiocholanolone, in biological samples. iaea.orgnih.gov The principle of RIA is based on the competition between a radiolabeled antigen (tracer) and an unlabeled antigen (from the sample or a standard) for a limited number of specific antibody binding sites. ibl-america.comyoutube.com The high specificity is conferred by the antigen-antibody reaction, and the high sensitivity is due to the measurement of radioactivity. iaea.org
In the context of etiocholanolone research, RIA can be used to measure its concentration in various biological matrices. The assay involves incubating the sample containing etiocholanolone with a known amount of radiolabeled etiocholanolone and a specific anti-etiocholanolone antibody. As the concentration of unlabeled etiocholanolone in the sample increases, it displaces more of the radiolabeled etiocholanolone from the antibody binding sites. After separation of the antibody-bound and free antigen, the radioactivity of the bound fraction is measured. A standard curve is generated using known concentrations of unlabeled etiocholanolone, from which the concentration in the unknown sample can be determined. youtube.com
RIA has been successfully applied to the determination of residues of various anabolic sex hormones in animal tissues, demonstrating its capability to quantify substances in the nanogram to picogram per gram range. nih.gov Despite the development of other immunoassay techniques, RIA remains a valuable tool in medical research, particularly for new compounds. iaea.org However, the use of radioactive materials in RIA presents safety and disposal challenges and requires specialized equipment. youtube.com
Sample Preparation Strategies for Diverse Biological Matrices in Research Contexts
Effective sample preparation is a critical step for the accurate analysis of etiocholanolone and its conjugates from complex biological matrices such as serum, plasma, and urine. The goal is to remove interfering substances and enrich the analyte of interest before instrumental analysis. arborassays.com Common techniques employed in steroid analysis include Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and various microextraction methods.
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of steroids from biological samples. researchgate.netthermofisher.com It offers an advantage over LLE by being more efficient, easier to automate, and using smaller volumes of organic solvents. nih.gov The principle of SPE involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent.
For steroid analysis, C18 cartridges are commonly used. nih.gov An automated SPE system can be employed where the sample is loaded onto a conditioned C18 cartridge, washed, and then the steroid analytes are eluted. nih.gov In one study, a simple and fast SPE method was developed for an 11-steroid panel in serum, with recovery rates ranging from 42% to 95% depending on the steroid. thermofisher.com Another study focusing on steroid hormones in a cell line incubation medium found that SPE could effectively extract and recover the hormones, with recoveries ranging from 98.2% to 109.4%. nih.gov
| Analyte | Matrix | SPE Sorbent | Recovery Rate | Reference |
| 11-Steroid Panel | Serum | SOLAµ HRP | 42% - 95% | thermofisher.com |
| Steroid Hormones | H295R cell medium | Not specified | 98.2% - 109.4% | nih.gov |
| 8 Steroid Analytes | Serum | Bond Elut® C18 | Not specified | nih.gov |
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a traditional and effective method for the extraction of steroids from aqueous biological samples. nih.gov The technique is based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. Steroids, being lipophilic, are readily extracted into an organic solvent.
Commonly used solvents for steroid extraction include diethyl ether and ethyl acetate. arborassays.comugent.be The general procedure involves mixing the biological sample with the organic solvent, allowing the phases to separate, and then collecting the organic layer containing the steroids. arborassays.com This process can be repeated to maximize extraction efficiency. arborassays.com LLE has been a frequently used extraction method in various steroid research contexts. nih.gov For instance, a method for the analysis of multiple steroids in mammalian and avian circulation utilized LLE in their sample preparation. nih.gov Supported Liquid Extraction (SLE) is a modern variation of LLE that uses a solid support, which eliminates issues like emulsion formation and offers high analyte recoveries. sepscience.com
| Extraction Method | Elution Solvent | Analyte Recovery | Reference |
| ISOLUTE® SLE+ | Ethyl acetate | >75% | sepscience.com |
| ISOLUTE® SLE+ | Ethyl acetate:hexane (75:25, v/v) | >80% (except DHEAS) | sepscience.com |
Microextraction Techniques
Microextraction techniques are miniaturized versions of conventional extraction methods that use significantly smaller amounts of solvents and sample volumes. These methods are considered greener and more cost-effective. One such technique that has been applied to steroid analysis is Dispersive Liquid-Liquid Microextraction (DLLME).
In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for extraction and leading to a very fast extraction process. After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis. A study on the extraction of 17β-estradiol from human urine samples utilized a mixture of carbon tetrachloride (extraction solvent) and ethanol (B145695) (disperser solvent). austinpublishinggroup.com This technique has shown to be an efficient method for the analysis of steroids in biological fluids. austinpublishinggroup.com The development of various microextraction methodologies, including single-drop microextraction (SDME) and hollow-fiber liquid-phase microextraction (HF-LPME), has further advanced the capabilities for trace analysis of steroids. researchgate.net
Theoretical Implications and Future Research Directions
Elucidating the Broader Biological Significance of 5β-Reduced Steroid Catabolites
Historically considered inert end-products of androgen and corticosteroid metabolism, 5β-reduced steroids like etiocholanolone (B196237) are now emerging as biologically active molecules with diverse physiological roles. nih.govnih.gov These steroids are characterized by a non-planar structure resulting from a 90° bend at the A/B ring junction, a feature crucial for their function. nih.gov Future research will be critical in fully elucidating the significance of this class of compounds.
Key areas for future investigation include:
Pre-receptor Regulation: 5β-reduction can serve as a mechanism for pre-receptor regulation of nuclear receptors by controlling the availability of active ligands. nih.govnih.gov For instance, the conversion of cortisol to 5β-dihydrocortisol represents a pathway of glucocorticoid clearance that can modulate ligand access to the glucocorticoid receptor (GR). nih.gov
Nuclear Receptor Ligand Activity: Beyond their role in inactivating traditional steroid hormones, 5β-reduced steroids have been identified as ligands for orphan nuclear receptors, including the farnesoid X receptor (FXR) and the pregnane (B1235032) X receptor (PXR). nih.govtaylorandfrancis.com PXR is a key xenosensor that regulates the metabolism of a vast number of drugs and endogenous compounds. nih.gov The most potent ligands for PXR are C21 steroids, such as 5β-pregnane-3,20-dione. nih.gov
Neuroactivity: Certain 5β-pregnanes are known to be neuroactive, modulating the activity of critical neurotransmitter receptors like the GABA-A and NMDA receptors. nih.gov This suggests a potential role for these catabolites in regulating neuronal excitability and behavior.
Cardiovascular and Tocolytic Effects: Research has pointed to the potential of 5β-reduced steroids as endogenous cardiac glycosides and potent tocolytic agents that can induce uterine relaxation. nih.gov 5β-dihydroprogesterone, for example, has been found to cause rapid relaxation of uterine smooth muscle. nih.gov
The traditional view of 5β-reduction as a simple inactivation pathway is being replaced by a more complex understanding of these molecules as active signaling agents.
Exploration of Novel Receptor Targets and Signaling Pathways Beyond Current Understanding
While etiocholanolone itself is hormonally inactive in the classical androgenic sense, it exerts distinct biological effects, suggesting it interacts with unique receptor targets and signaling pathways. taylorandfrancis.com A primary example is its well-documented pyrogenic (fever-inducing) effect, which has been attributed to the release of the pro-inflammatory cytokine interleukin-1 (IL-1) from leukocytes. hmdb.ca
Future research should focus on:
Identifying Specific Receptors: The precise molecular targets through which etiocholanolone triggers IL-1 release remain to be fully characterized. Investigating interactions with pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs) or components of the inflammasome complex, could be a fruitful area of research.
GABA-A Receptor Modulation: Studies have shown that etiocholanolone can modulate the function of the rat alpha1beta2gamma2L GABA-A receptor. nih.gov Interestingly, its enantiomer (ent-etiocholanolone) is a much more powerful potentiator of GABA-elicited currents, and the two molecules appear to interact with distinct sites on the receptor. nih.gov This highlights a potential role in neuromodulation and as a lead for developing novel GABAergic agents.
Non-Genomic Signaling: Steroid hormones can initiate rapid, non-genomic signaling pathways, often through membrane-associated receptors. nih.govfrontiersin.org Research into whether etiocholanolone or other 5β-metabolites can activate such pathways, potentially involving G-protein coupled receptors (GPCRs) or receptor tyrosine kinases, is warranted. frontiersin.orglibretexts.org These pathways could mediate rapid effects on immune cells or neurons that are independent of gene transcription. libretexts.org
Unraveling these novel receptor interactions and signaling cascades will be essential to fully comprehend the biological role of etiocholanolone.
Advanced Structural Biology and Computational Modeling of Etiocholanolone-Receptor Interactions
Understanding the precise molecular interactions between etiocholanolone and its biological targets is fundamental to explaining its activity. Advanced structural biology techniques and computational modeling are powerful tools for achieving this. upc.edunih.gov
Future directions in this area include:
Crystallography and Cryo-EM: Obtaining high-resolution 3D structures of etiocholanolone bound to its putative receptors (e.g., specific domains of the GABA-A receptor or immune-related proteins) would provide definitive evidence of interaction and reveal the specific binding pocket and key amino acid residues involved. upc.edu
Molecular Docking Simulations: Computational docking can predict the preferred binding poses of etiocholanolone within a target protein's active site. nih.govmdpi.commdpi.com These simulations can be used to screen potential receptor candidates and to understand the structural basis for binding affinity and specificity. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the etiocholanolone-receptor complex over time, providing insights into the stability of the interaction and the conformational changes induced in the receptor upon ligand binding. nih.govtechnion.ac.il This can help elucidate the mechanism of receptor activation or modulation.
These computational and structural approaches will be invaluable for validating receptor targets and for the rational design of new molecules based on the etiocholanolone scaffold. upc.edunih.gov
Table 1: Potential Research Targets and Methodologies
| Research Area | Potential Target(s) | Key Methodologies | Anticipated Outcome |
|---|---|---|---|
| Novel Receptor Identification | GABA-A Receptor Subunits, Inflammasome components (e.g., NLRP3), Orphan GPCRs | Affinity Chromatography, Yeast Two-Hybrid Screening, Co-immunoprecipitation | Identification of direct binding partners for etiocholanolone. |
| Structural Interaction Analysis | Identified Receptor Binding Pockets | X-ray Crystallography, Cryo-Electron Microscopy (Cryo-EM), NMR Spectroscopy | High-resolution 3D structure of the etiocholanolone-receptor complex. |
| Computational Binding Analysis | Homology models or crystal structures of target receptors | Molecular Docking, Molecular Dynamics (MD) Simulations, Free Energy Calculations | Prediction of binding modes, affinity, and dynamic stability of the interaction. |
Development of Research Probes and Pharmacological Tools Based on Etiocholanolone Hemisuccinate Structure
The this compound structure is particularly well-suited for the development of chemical probes and pharmacological tools. The hemisuccinate linker provides a convenient attachment point for various functional groups without significantly altering the core steroid structure. mskcc.org
Future research can leverage this structure to:
Create Affinity-Based Probes: Attaching biotin (B1667282) or a photoreactive group to the hemisuccinate arm would allow for the "pull-down" and identification of binding proteins from cell lysates, providing an unbiased method for discovering novel receptors. mskcc.org
Develop Fluorescent Probes: Conjugating a fluorophore (e.g., FITC) would enable the visualization of etiocholanolone's subcellular localization and trafficking using techniques like fluorescence microscopy and flow cytometry. mskcc.org
Synthesize Radiolabeled Ligands: Introducing a radioactive isotope (e.g., ³H or ¹⁴C) would facilitate quantitative binding assays to determine receptor affinity (Kd) and density (Bmax) in various tissues.
Generate a Tool Compound Library: Systematic modification of the etiocholanolone core and the succinate (B1194679) linker could produce a library of analogs. Screening this library could identify compounds with enhanced potency, selectivity, or altered functional activity (e.g., agonists vs. antagonists), helping to dissect the structure-activity relationship. nih.gov
These chemical tools are essential for moving from phenomenological observation to mechanistic understanding by allowing researchers to probe and manipulate specific biological pathways. mskcc.org
Integration of Multi-Omics Data for Comprehensive Understanding of Etiocholanolone Metabolism and Action
A complete picture of etiocholanolone's role in physiology requires a systems-level approach. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the pathways modulated by this steroid. nih.govfrontiersin.org
Future research strategies should involve:
Metabolomics: Profiling the steroid metabolome in various physiological and pathological states can reveal how the flux through the 5β-reduction pathway is regulated and correlated with disease phenotypes. mdpi.commdpi.com For example, urinary steroid profiling has been used to identify biomarkers for Cushing's syndrome, with etiocholanolone being one of the metabolites showing altered levels. mdpi.com
Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in cells or tissues treated with etiocholanolone can identify the downstream signaling pathways and cellular processes it regulates. nih.govebi.ac.uk This could confirm, for instance, the upregulation of genes involved in the IL-1 pathway.
Integrated Analysis: Combining these datasets can create comprehensive network models. mdpi.comebi.ac.uk For instance, correlating specific metabolomic profiles (e.g., high etiocholanolone) with transcriptomic changes can uncover novel gene-metabolite regulatory networks and provide mechanistic hypotheses for the observed physiological effects. nih.govnih.gov
This multi-omics approach will be critical for placing etiocholanolone within the broader context of metabolic and signaling networks and for identifying potential biomarkers of its activity.
Mechanistic Investigations into the Role of Endogenous Steroids in Autoinflammatory Processes in Model Systems
Etiocholanolone is clinically associated with "etiocholanolone fever," a periodic fever syndrome characterized by recurrent episodes of fever and inflammation, suggesting a role in autoinflammatory processes. nih.gov Understanding this connection at a mechanistic level is a key area for future research.
This can be addressed by:
Developing Animal Models: Creating animal models (e.g., through genetic manipulation or chronic administration of etiocholanolone) that recapitulate the symptoms of etiocholanolone fever would be invaluable. These models would allow for detailed investigation of the cell types, cytokines, and signaling pathways involved in the inflammatory episodes.
Investigating the Inflammasome: The inflammasome is a multiprotein complex that drives the maturation of pro-inflammatory cytokines like IL-1β. Given that etiocholanolone's pyrogenic effect is linked to IL-1, future studies should investigate whether it can directly or indirectly activate the inflammasome in immune cells like macrophages.
By using controlled model systems, researchers can dissect the precise mechanisms by which endogenous steroid catabolites contribute to the regulation and, in some cases, the dysregulation of the inflammatory response.
Q & A
Q. What are the primary physiological roles of etiocholanolone hemisuccinate, and how is it quantified in biological samples?
this compound, a 5-beta-reduced metabolite of testosterone and androstenedione, is primarily excreted in urine and acts as a pyrogen via interleukin-1-mediated fever induction . Elevated urinary levels correlate with conditions like male pattern baldness . Quantification involves 24-hour urine collection with Z-score normalization to account for inter-individual variability. Analytical methods like liquid chromatography-mass spectrometry (LC-MS) are recommended for high specificity, particularly in longitudinal studies .
Q. How does this compound interact with hormonal pathways despite its weak androgenic activity?
While etiocholanolone exhibits minimal androgenic effects, it modulates mood and behavior through non-classical pathways, potentially via pheromone-like signaling or neurosteroid interactions with GABA receptors . Experimental validation requires in vitro models (e.g., neuronal cell lines) to assess receptor binding kinetics and downstream signaling cascades, paired with behavioral assays in animal models .
Q. What are the best practices for stabilizing this compound in urine samples during storage?
To prevent degradation, urine samples should be acidified (pH ≤3) immediately post-collection and stored at -80°C. Stability studies indicate ≤5% degradation over 30 days under these conditions . Include internal standards (e.g., deuterated etiocholanolone) during LC-MS analysis to correct for matrix effects .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in etiocholanolone’s fever-inducing mechanisms across species?
Discrepancies in interleukin-1 mediation between species require comparative studies using knockout models (e.g., IL-1 receptor-null mice) and controlled pyrogen challenges. Statistical approaches like mixed-effects models can account for interspecies variability, while meta-analyses of historical data may identify confounding variables (e.g., circadian rhythm effects) .
Q. What methodological considerations are critical when studying etiocholanolone’s interaction with GABAA receptors?
Use patch-clamp electrophysiology to measure receptor activation kinetics (e.g., peak open probability, Popen) in transfected HEK cells . Co-application with other neurosteroids (e.g., alfaxalone) and likelihood ratio testing can distinguish between shared vs. distinct binding sites. Normalize data via log-transformation to address heteroscedasticity in concentration-response curves .
Q. How can researchers address variability in in vitro etiocholanolone production assays over time?
Variance in time-course studies (e.g., 0–120-minute incubations) necessitates repeated-measures ANOVA with post-hoc corrections (e.g., Bonferroni). Preprocess data by log-transforming etiocholanolone concentrations to homogenize variances. Include technical replicates and negative controls (e.g., enzyme inhibitors) to isolate enzymatic vs. non-enzymatic pathways .
Q. What strategies optimize the integration of etiocholanolone data from primary and secondary sources?
Align primary data (e.g., LC-MS results) with secondary literature using systematic review frameworks (PRISMA). Cross-validate findings via sensitivity analyses, focusing on methodological biases (e.g., immunoassay vs. LC-MS specificity). Tabulate discrepancies in appendices, highlighting unresolved questions (e.g., pheromone-like effects) for future studies .
Methodological Guidelines
- Data Presentation : Raw data tables (e.g., 24-hour urinary Z-scores) should be appended, while processed data (e.g., time-course trends) are included in figures with error bars representing SEM .
- Statistical Analysis : Use mixed-effects models for longitudinal studies and likelihood ratios for receptor-binding hypotheses .
- Ethical Compliance : Adhere to harmonized guidelines for metabolite storage and handling (e.g., ICH recommendations for biological samples) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
